molecular formula C8H14O3 B1215574 2-(Cyclohexyloxy)acetic acid CAS No. 71995-54-5

2-(Cyclohexyloxy)acetic acid

Cat. No. B1215574
CAS RN: 71995-54-5
M. Wt: 158.19 g/mol
InChI Key: GOLVMRZULJWHGT-UHFFFAOYSA-N
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Description

“2-(Cyclohexyloxy)acetic acid” is a compound with the molecular formula C8H14O3 . It is functionally related to acetic acid . It is prepared by esterification of cyclohexyloxyacetic acid (from phenoxyacetic acid) with allyl alcohol and is used in fragrance compositions for toiletries and household products .


Molecular Structure Analysis

The molecular structure of “2-(Cyclohexyloxy)acetic acid” consists of a cyclohexane ring attached to an acetic acid molecule via an oxygen atom . The InChI code for the compound is InChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) .


Physical And Chemical Properties Analysis

The molecular weight of “2-(Cyclohexyloxy)acetic acid” is 158.19 g/mol . It has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is a colorless to yellow liquid, or white to yellow solid .

Scientific Research Applications

Chemical Synthesis

Specific Scientific Field

Chemical Synthesis

Comprehensive and Detailed Summary of the Application

“2-(Cyclohexyloxy)acetic acid” is a chemical compound with the molecular formula C8H14O3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for “2-(Cyclohexyloxy)acetic acid” can vary depending on the specific research context. However, it is typically stored at room temperature and handled according to standard laboratory safety procedures .

Thorough Summary of the Results or Outcomes Obtained

The outcomes obtained from the use of “2-(Cyclohexyloxy)acetic acid” can also vary greatly depending on the specific research context. However, it is generally used as a reagent in chemical synthesis .

Synthesis of Cyclohexanol and Ethanol

Specific Scientific Field

Catalysis Science & Technology

Comprehensive and Detailed Summary of the Application

The hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol (CHOL) and ethanol (EtOH). This process also rationally utilizes excess acetic acid .

Detailed Description of the Methods of Application or Experimental Procedures

A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of CHA to yield CHOL and EtOH .

Thorough Summary of the Results or Outcomes Obtained

A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of CHA and 97.2% selectivity to EtOH along with 97.1% selectivity to CHOL in a batch reactor .

properties

IUPAC Name

2-cyclohexyloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLVMRZULJWHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222272
Record name Cyclohexoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)acetic acid

CAS RN

71995-54-5
Record name Cyclohexoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071995545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Cyclohexyloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of NaOH (4.89 g, 122 mmol) in a mixture of water (20 mL) and MeOH (20 mL) in an ice bath was added a solution of ethyl 2-(cyclohexyloxy)acetate (3.8 g, 20.4 mmol) in MeOH (10 mL) slowly and the mixture was stirred at rt for 2 h. It was then acidified to pH 4 with concentrated hydrochloric acid and extracted with DCM (20 mL×2). The combined organic layers were washed with brine (40 mL×2), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (EtOAc) to give the title compound as pale yellow oil (2.7 g, 84%).
Name
Quantity
4.89 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

To a suspension of 60% sodium hydride (8.79 g) in tetrahydrofuran (500 mL) was added cyclohexanol (10 g) and the mixture was stirred at 0° C. for 0.5 hour. To the mixture was added bromoacetic acid (13.9 g) under ice-water cooling and the mixture was heated under reflux for 2 hours. After adding water to the mixture and organic solvent was evaporated in vacuo. The aqueous solution was diluted with water, washed with ether, acidified with 1 N hydrochloric acid, and extracted with ether. The organic layer was separated, dried over magnesium sulfate, and evaporated in vacuo to give (cyclohexyloxy)acetic acid as colorless oil (13.3 g).
Quantity
8.79 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of compound NaH (719 mg, 29.94 mmol) in DMF (10 mL) was added cyclohexanol (1 g, 9.98 mmol) at 0° C. After stirring for 5 minutes, ethyl 2-bromoacetate (2 g, 11.98 mmol) was added and the mixture stirred for another 16 h. Once complete, the mixture was treated with water (50 mL) and washed with ethyl acetate (2×20 mL). The water layer was treat with 2N HCL until pH 3. The water layer was extracted with ethyl acetate (2×20 ml) and the combined organic layers washed with brine (30 mL), dried over Na2SO4 and concentrated to give the desired product (500 mg, 27.8%) as colorless oil which was used in next step without further purification.
Name
Quantity
719 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
27.8%

Synthesis routes and methods IV

Procedure details

A solution of cyclohexanol (1.75 g, 17.5 mmol) in THF was added, and the mixture was warmed to 25° C. for 1 hour. The THF was removed by distillation under vacuum, and a solution of sodium chloroacetate (2.5 g, 22 mmol) in DMSO (50 ml) was added. The reaction mixture was treated as in Example 3 and 2.3 g of product (83% yield) was obtained as a colorless oil.
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexyloxy)acetic acid
Reactant of Route 2
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2-(Cyclohexyloxy)acetic acid
Reactant of Route 3
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2-(Cyclohexyloxy)acetic acid
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
F El-Hage, C Schöll, J Pospech - The Journal of Organic …, 2020 - ACS Publications
The decarboxylative Giese-type reaction offers a versatile methodology for the radical alkylation of electron-deficient alkenes. Photo-mediated variants often require a pre-activation of …
Number of citations: 22 pubs.acs.org
F El-Hage - 2020 - rosdok.uni-rostock.de
Organic molecules accomplish different crucial functions in nature, pharmaceuticals, and technology. Organic synthesis, as such, represent a key tool to access and realise a broad …
Number of citations: 2 rosdok.uni-rostock.de

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